Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 457889-57-5
VCID: VC16235074
InChI: InChI=1S/C10H9F3O4/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5,14H,2H2,1H3
SMILES:
Molecular Formula: C10H9F3O4
Molecular Weight: 250.17 g/mol

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate

CAS No.: 457889-57-5

Cat. No.: VC16235074

Molecular Formula: C10H9F3O4

Molecular Weight: 250.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate - 457889-57-5

Specification

CAS No. 457889-57-5
Molecular Formula C10H9F3O4
Molecular Weight 250.17 g/mol
IUPAC Name ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C10H9F3O4/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5,14H,2H2,1H3
Standard InChI Key UWYHIXFGHQSIJG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O

Introduction

Chemical Structure and Nomenclature

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate, reflects the ethyl ester group at the carboxylic acid moiety, a hydroxyl group at the ortho position (C2), and a trifluoromethoxy (–O–CF3_3) substituent at the para position (C5) relative to the hydroxyl group. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

The canonical SMILES representation (CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O) and InChIKey (UWYHIXFGHQSIJG-UHFFFAOYSA-N) confirm the stereochemical arrangement. X-ray crystallography data are unavailable, but molecular modeling suggests a planar aromatic ring with steric hindrance between the hydroxyl and trifluoromethoxy groups, potentially affecting solubility and crystallinity.

Synthesis and Optimization

Purification and Yield Optimization

Crystallization solvents such as n-heptane or ethyl acetate are critical for isolating high-purity products. Temperature control during crystallization (e.g., 20–30°C) minimizes impurity incorporation while maximizing yield . Hydrolysis conditions (60–100°C under nitrogen) and acid catalysts (e.g., sulfuric acid) further refine the final product .

Physicochemical Properties

Comparative Analysis

The trifluoromethoxy group profoundly impacts the compound’s properties compared to non-fluorinated analogs. The table below contrasts key parameters with ethyl 2-hydroxy-4-methylbenzoate (PubChem CID: 13013009) :

PropertyEthyl 2-Hydroxy-5-(Trifluoromethoxy)benzoateEthyl 2-Hydroxy-4-Methylbenzoate
Molecular FormulaC10_{10}H9_9F3_3O4_4C10_{10}H12_{12}O3_3
Molecular Weight (g/mol)250.17180.20
LogP (Predicted)2.341.89
Water Solubility (mg/L)~150 (low)~500 (moderate)
Melting Point (°C)Not reported45–47

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